molecular formula C8H9N5O B3350182 4-Amino-2,6-dimethylpteridin-7(8H)-one CAS No. 260444-94-8

4-Amino-2,6-dimethylpteridin-7(8H)-one

Cat. No. B3350182
CAS RN: 260444-94-8
M. Wt: 191.19 g/mol
InChI Key: WWHSUWJKMXRUPA-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylpteridin-7(8H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor that is used to treat gout and hyperuricemia. It was first synthesized in the 1950s and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

4-Amino-2,6-dimethylpteridin-7(8H)-one works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By inhibiting this enzyme, allopurinol reduces the production of uric acid and can help to prevent gout attacks and reduce the risk of kidney stones.
Biochemical and Physiological Effects:
4-Amino-2,6-dimethylpteridin-7(8H)-one has a number of biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks and reduce the risk of kidney stones. It also has anti-inflammatory and antioxidant effects, which may help to reduce the risk of cardiovascular disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-Amino-2,6-dimethylpteridin-7(8H)-one has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain for research purposes. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, there are also limitations to the use of allopurinol in lab experiments. It can have variable effects depending on the dose and the duration of treatment, and it may not be effective in all types of experiments.

Future Directions

There are a number of future directions for research on allopurinol. One area of interest is its potential use in the treatment of cancer. 4-Amino-2,6-dimethylpteridin-7(8H)-one has been shown to have anti-cancer effects in vitro and in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 4-Amino-2,6-dimethylpteridin-7(8H)-one has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential use in humans. Finally, there is a need for further research on the optimal dosing and duration of treatment with allopurinol in various experimental models.

Scientific Research Applications

4-Amino-2,6-dimethylpteridin-7(8H)-one has been extensively studied for its scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

4-amino-2,6-dimethyl-8H-pteridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7/h1-2H3,(H3,9,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHSUWJKMXRUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431152
Record name 4-Amino-2,6-dimethylpteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethylpteridin-7(8H)-one

CAS RN

260444-94-8
Record name 4-Amino-2,6-dimethylpteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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